2-[(3,4-dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a thiophene ring, and a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the thiophene and cyclopenta[b]pyridine moieties . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed cross-coupling reactions is common, as it allows for the efficient formation of complex molecular structures .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific structure and functional groups present .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in material science and medicinal chemistry.
Cyclopenta[b]pyridine Derivatives: These compounds share the cyclopenta[b]pyridine core and can exhibit similar electronic properties and reactivity.
Uniqueness
What sets 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE apart is the combination of the dichlorophenyl group, thiophene ring, and cyclopenta[b]pyridine core, which together confer unique electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Properties
Molecular Formula |
C20H14Cl2N2S2 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N2S2/c21-15-7-6-12(9-16(15)22)11-26-20-14(10-23)19(18-5-2-8-25-18)13-3-1-4-17(13)24-20/h2,5-9H,1,3-4,11H2 |
InChI Key |
SVRADZOFRLKSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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